2'-epi-5-Deoxystrigol is derived from various plant species, particularly those in the Poaceae family, such as rice (Oryza sativa). It is classified as a strigolactone, a class of terpenoid compounds characterized by a tricyclic lactone structure connected to a methyl butenolide moiety. Strigolactones play crucial roles in plant signaling, influencing both symbiotic relationships with fungi and parasitic interactions with plants like Striga spp. .
The synthesis of 2'-epi-5-Deoxystrigol primarily occurs through the carotenoid biosynthetic pathway. The process begins with the cleavage of carotenoids by specific enzymes, leading to the formation of intermediates that eventually yield strigolactones. Key enzymes involved in this pathway include Carotenoid Cleavage Dioxygenase 7 and 8, which facilitate the conversion of carotenoid precursors into strigolactones .
Technical Parameters:
The molecular structure of 2'-epi-5-Deoxystrigol features a complex arrangement typical of strigolactones. It consists of:
Relevant Data:
2'-epi-5-Deoxystrigol participates in several important chemical reactions:
Technical Details:
The mechanism of action for 2'-epi-5-Deoxystrigol primarily involves its role as a signaling molecule in plants:
Relevant Data:
The physical and chemical properties of 2'-epi-5-Deoxystrigol include:
Relevant Data:
2'-epi-5-Deoxystrigol has several scientific applications:
2'-epi-5-Deoxystrigol belongs to the strigolactone class of plant hormones and signaling molecules, which originate from carotenoid precursors via the plastidial methylerythritol phosphate (MEP) pathway. In Oryza sativa (rice), the biosynthesis initiates with the enzymatic cleavage of β-carotene by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) and CCD8, yielding the intermediate compound carlactone (CL) [1]. Carlactone, identified as the central precursor in rice and Arabidopsis thaliana, possesses a carbon skeleton partially resembling strigolactones but lacks the complete tricyclic lactone structure [1] [4]. Subsequent steps involve cytochrome P450-mediated oxidation (discussed in Section 1.2) to produce canonical strigolactones, including 2'-epi-5-deoxystrigol.
In Nicotiana tabacum (tobacco), carotenoid biosynthesis genes directly influence strigolactone production. Phytoene synthase (PSY), the rate-limiting enzyme for carotenogenesis, is transcriptionally regulated by factors like NtDREB-1BL1. Overexpression of NtDREB-1BL1 elevates carotenoid content by binding to the NtPSY promoter, thereby enhancing precursor availability for downstream metabolites, including strigolactones [2] [3]. Conversely, RNA interference targeting NtDREB-1BL1 reduces carotenoid accumulation, demonstrating a mechanistic link between carotenoid flux and strigolactone biosynthesis intermediates in tobacco [2].
Table 1: Key Enzymes in Carotenoid-Derived Strigolactone Biosynthesis
Plant Species | Enzyme | Function in Pathway | Impact on 2'-epi-5-Deoxystrigol Precursors |
---|---|---|---|
Oryza sativa | CCD7 | Cleaves β-carotene to yield carlactone precursor | Essential for carlactone formation |
Oryza sativa | CCD8 | Converts CCD7 product to carlactone | Generates central strigolactone intermediate |
Nicotiana tabacum | Phytoene synthase (PSY) | Catalyzes rate-limiting step in carotenoid pathway | Increases substrate pool for strigolactones |
Nicotiana tabacum | NtDREB-1BL1 transcription factor | Binds PSY promoter to upregulate expression | Enhances carotenoid and downstream strigolactone synthesis |
The transformation of carlactone into 2'-epi-5-deoxystrigol is governed by cytochrome P450 monooxygenases, specifically the MAX1 homologs in rice. These enzymes catalyze oxidative modifications that install the characteristic D-ring methyl butenolide and establish the stereochemically sensitive C2'-epimerization site [1] [4]. Biochemical studies confirm that MAX1 (CYP711A subfamily) performs multi-step oxidations: initially converting carlactone to carlactonoic acid, followed by ring closure and stereospecific modifications to produce 2'-epi-5-deoxystrigol [4].
Rice possesses multiple MAX1 isoforms (e.g., CYP711A2, CYP711A3), each exhibiting distinct catalytic activities toward carlactone. For instance, in vitro assays show that Os900 (CYP711A2) catalyzes the direct formation of 2'-epi-5-deoxystrigol, while Os1400 (CYP711A3) primarily yields orobanchol [4]. This functional diversification underscores the enzyme-specific control over strigolactone structural diversity. Furthermore, dioxygenases like DWARF27 facilitate isomerization steps upstream of P450 action, optimizing carlactone for subsequent oxidation [1].
Table 2: Cytochrome P450 Enzymes in 2'-epi-5-Deoxystrigol Biosynthesis
Enzyme (Gene) | Plant Species | Reaction Catalyzed | Product Specificity |
---|---|---|---|
MAX1 (CYP711A2/Os900) | Oryza sativa | Oxidative ring closure and epimerization | 2'-epi-5-Deoxystrigol |
MAX1 (CYP711A3/Os1400) | Oryza sativa | Hydroxylation and epoxidation | Orobanchol |
DWARF27 | Oryza sativa | Isomerization of carlactone precursor | Optimizes substrate for P450s |
The defining structural feature of 2'-epi-5-deoxystrigol is the R-configuration at the C2' chiral center within the D-ring lactone, contrasting with the S-configuration in 5-deoxystrigol. This stereochemical divergence arises from ent-2' epimerization during carlactone conversion, directed by MAX1 homologs [1] [4]. Isotopic labeling experiments using ¹³C-carlactone in rice dwarf10 mutants (defective in CCD8) demonstrated that only the natural (11R)-carlactone isomer is converted to (-)-2'-epi-5-deoxystrigol, while the (11S)-isomer remains unutilized [1]. This indicates strict stereospecific recognition by downstream enzymes.
The biological significance of this epimerization lies in receptor specificity. Strigolactone receptors, such as D14 in rice, exhibit higher affinity for 2'-epi-5-deoxystrigol than for its epimer, influencing hormonal activity in shoot branching suppression and symbiotic signaling [1] [4]. The ent-2' epimerization thus represents a critical evolutionary adaptation fine-tuning strigolactone signaling across plant species.
2'-epi-5-Deoxystrigol secretion in root exudates is developmentally programmed and environmentally modulated. In rice, biosynthesis peaks during early vegetative growth (2–3 weeks post-germination), coinciding with active arbuscular mycorrhizal colonization [1] [3]. This timing aligns with maximal expression of CCD7, CCD8, and MAX1 genes in root tissues, as confirmed by transcriptomic and liquid chromatography–mass spectrometry analyses of exudate composition [1].
Environmental cues, particularly phosphate deficiency, further amplify production. Under low-phosphate conditions, carotenoid biosynthesis genes (PSY, CCD7, CCD8) are upregulated, increasing carlactone flux and consequently 2'-epi-5-deoxystrigol output [3] [6]. Light quality also modulates exudation; red-light photoreceptors promote PSY expression, linking photomorphogenesis to strigolactone synthesis [3]. In tobacco, overexpression of transcription factors like NtDREB-1BL1 enhances carotenoid/strigolactone pathways only in specific developmental stages, emphasizing temporal control [2]. Notably, diurnal oscillations in MAX1 expression lead to rhythmic exudation, optimizing signaling synchrony with microbial partners [1] [4].
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